molecular formula C16H27N3O4 B3827905 2-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide

2-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide

Cat. No.: B3827905
M. Wt: 325.40 g/mol
InChI Key: XIRINNHHLDTQMH-UHFFFAOYSA-N
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Description

2-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide is a complex organic compound that features two piperidine rings and two oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide typically involves the reaction of piperidine derivatives with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The piperidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • [(2-oxo-2-piperidin-1-ylethyl)thio]acetic acid
  • [(2-oxo-2-piperidin-1-ylethyl)(phenyl)amino]acetic acid
  • (2-oxo-2-piperidin-1-ylethyl) 9,10,10-trioxothioxanthene-3-carboxylate

Uniqueness

2-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide is unique due to its dual piperidine and oxo functionalities, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-oxo-2-piperidin-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4/c20-14(17-11-15(21)18-7-3-1-4-8-18)12-23-13-16(22)19-9-5-2-6-10-19/h1-13H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRINNHHLDTQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CNC(=O)COCC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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